2-(Tributylstannyl)thiazole

Catalog No.
S756082
CAS No.
121359-48-6
M.F
C15H29NSSn
M. Wt
374.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)thiazole

CAS Number

121359-48-6

Product Name

2-(Tributylstannyl)thiazole

IUPAC Name

tributyl(1,3-thiazol-2-yl)stannane

Molecular Formula

C15H29NSSn

Molecular Weight

374.2 g/mol

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;

InChI Key

WUOFQGMXQCSPPV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1

Synonyms

(Thiazol-2-yl)tributylstannane; 2-(Tributylstannyl)-1,3-thiazole; 2-(Tributyltin)thiazole; Tributyl-2-thiazolylstannane;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1

The exact mass of the compound 2-(Tributylstannyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Tributylstannyl)thiazole (CAS: 121359-48-6) is a bench-stable, nucleophilic organotin reagent primarily utilized for the installation of 2-thiazolyl moieties via palladium-catalyzed Stille cross-coupling. As a heavy, low-volatility liquid, it serves as a critical building block in pharmaceutical and materials science workflows where the construction of bi-heteroaryl systems is required. Its primary procurement value lies in its ability to reliably transfer the 2-thiazolyl group under mild, neutral conditions, bypassing the severe instability issues that plague alternative coupling strategies for this specific heterocycle[1].

Procurement attempts to substitute 2-(tributylstannyl)thiazole with more common cross-coupling partners, such as 2-thiazolylboronic acids or trimethylstannyl analogs, frequently result in process failure or unacceptable safety risks. 2-Heteroarylboronic acids are notoriously susceptible to rapid protodeboronation under the basic conditions and elevated temperatures required for Suzuki-Miyaura couplings, often leading to complete degradation before the cross-coupling can occur [1]. Conversely, while 2-(trimethylstannyl)thiazole offers similar Stille reactivity, its significantly higher volatility dramatically increases the risk of severe neurotoxic inhalation exposure, making it unsuitable for standard laboratory or scaled-up industrial handling [2]. Thus, 2-(tributylstannyl)thiazole remains the non-interchangeable standard for safe, reliable 2-thiazolyl transfer.

Precursor Stability and Protodeboronation Resistance

A fundamental limitation in synthesizing 2-thiazolyl-containing compounds is the instability of the corresponding boronic acids. Studies demonstrate that 2-thiazolylboronic acid undergoes extremely rapid protodeboronation, with a half-life of merely 25-50 seconds at 70 °C in neutral aqueous-organic media [1]. In stark contrast, 2-(tributylstannyl)thiazole exhibits robust thermal and hydrolytic stability under standard Stille coupling conditions (e.g., 85 °C for 20 hours), enabling high-yielding cross-coupling without premature reagent decomposition [2].

Evidence DimensionReagent half-life under cross-coupling temperatures (70-85 °C)
Target Compound DataStable for >20 hours without significant degradation
Comparator Or Baseline2-Thiazolylboronic acid (t1/2 = 25-50 seconds)
Quantified DifferenceOrders of magnitude higher thermal and hydrolytic stability
ConditionsNeutral to mildly basic aqueous-organic media at 70-85 °C

Buyers must procure the stannane for 2-thiazolyl installations because the boronic acid equivalent will rapidly degrade before the reaction completes, wasting material and time.

Handling Safety and Volatility Profile

When selecting an organotin reagent, the alkyl substituent dictates both physical properties and safety. 2-(Trimethylstannyl)thiazole is highly volatile and poses a severe inhalation toxicity risk due to the lower molecular weight of the trimethyltin group. 2-(Tributylstannyl)thiazole, with a molecular weight of 374.17 g/mol, is a high-boiling liquid with drastically reduced vapor pressure[1]. This quantitative shift in volatility mitigates airborne exposure risks, making the tributyl variant the mandated choice for scale-up and routine bench synthesis.

Evidence DimensionMolecular weight and associated volatility
Target Compound DataLow-volatility liquid (MW 374.17 g/mol)
Comparator Or Baseline2-(Trimethylstannyl)thiazole (MW 247.94 g/mol, high volatility)
Quantified DifferenceSignificant reduction in vapor pressure and inhalation hazard
ConditionsStandard ambient laboratory handling and scale-up

Procuring the tributylstannyl derivative ensures compliance with standard laboratory safety protocols by minimizing the risk of toxic organotin inhalation.

Cross-Coupling Yield in Complex Heteroaryl Synthesis

In the synthesis of complex pharmaceutical intermediates, such as macrocyclic HIV-1 protease inhibitors, Suzuki coupling attempts using 2-thiazolylboronic acids frequently fail (yields <10% or complete starting material recovery) due to competing polymerization and oxidation[2]. Substituting the boronic acid with 2-(tributylstannyl)thiazole in a palladium-catalyzed Stille reaction routinely restores synthetic viability, delivering isolated yields of 60-80% for sterically hindered or electronically deactivated heteroaryl halides [1].

Evidence DimensionIsolated yield in complex bi-heteroaryl construction
Target Compound Data60-80% isolated yield via Stille coupling
Comparator Or Baseline<10% yield or reaction failure via Suzuki coupling
Quantified Difference>50% absolute yield improvement
ConditionsPalladium-catalyzed cross-coupling with complex heteroaryl halides

For late-stage functionalization or complex API synthesis, the stannane guarantees a viable synthetic route where the boronic acid alternative fails entirely.

Late-Stage Functionalization in Antiviral API Synthesis

In the development of macrocyclic transition-state mimicking HIV-1 protease inhibitors, 2-(tributylstannyl)thiazole is utilized to install the critical P1′ 2-thiazolyl group. This reagent is selected because alternative Suzuki approaches lead to rapid protodeboronation and reaction failure, whereas the stannane provides reliable yields under mild conditions [1].

Construction of Multi-Heterocycle Kinase Inhibitors

For the synthesis of JNK inhibitors based on a 7-azaindole core, 2-(tributylstannyl)thiazole is the preferred coupling partner to append the thiazole ring at the C3 position. The stannane's stability ensures high conversion rates (e.g., >60% yield) when reacted with complex heterocyclic halides, a necessary feature for multi-step pharmaceutical scale-up [3].

Development of Adenosine A2a Receptor Antagonists

In the synthesis of 4-aminopyrimidine derivatives targeting the A2a receptor for neurodegenerative diseases, 2-(tributylstannyl)thiazole is employed to functionalize the pyrimidine core. The robust Stille coupling protocol avoids the degradation pathways associated with highly basic Suzuki conditions, ensuring reproducible batch-to-batch API generation [2].

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (97.83%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types